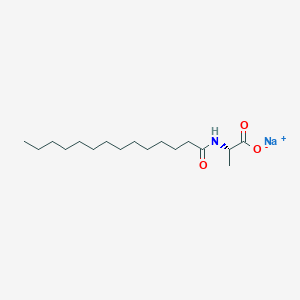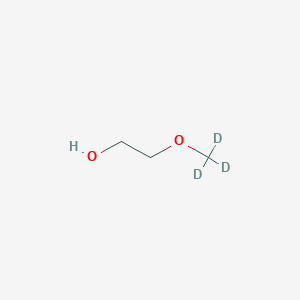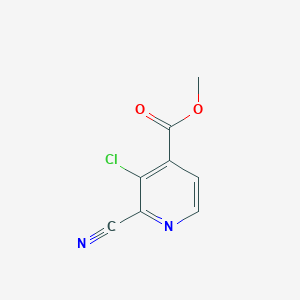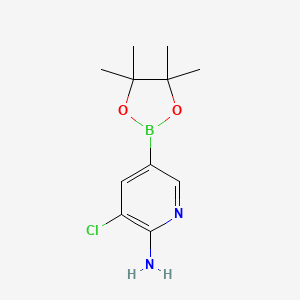
Sodium (S)-2-tetradecanamidopropanoate
Overview
Description
Sodium (S)-2-tetradecanamidopropanoate, also known as S2-TAP, is an organosulfur compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid with a molecular formula of C14H29NO3S. It is soluble in water and has a melting point of 73-75°C. S2-TAP is a highly reactive compound and has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Sodium-Ion Batteries (SIBs) - Cathode Material Development
Sodium (S)-2-tetradecanamidopropanoate has potential applications in the development of cathode materials for sodium-ion batteries (SIBs). SIBs are considered promising alternatives to lithium-ion batteries due to the abundance of sodium resources and their potential for cost-effective energy storage solutions . The compound can be used to improve the surface and structural stabilities of cathode materials, which is crucial for enhancing the performance of SIBs.
Advanced Characterization Techniques
The compound plays a role in advanced characterization studies of SIBs’ cathodes. Techniques such as in situ spectroscopy, operando diffraction, and high-resolution microscopy can benefit from the compound’s properties to gain insights into the cathode’s dynamic behavior and degradation mechanisms . This can lead to the design of robust cathode materials with improved cycling stability and safety.
Electrode Material Synthesis
In the synthesis of electrode materials for SIBs, Sodium (S)-2-tetradecanamidopropanoate can be utilized to create electrochemically active sites and influence the surrounding environments of these sites . This can significantly affect the reaction mechanisms and performance of the batteries.
Electrolyte Additive for Enhanced Stability
The compound can serve as an additive in electrolytes for SIBs to produce thinner and more stable solid electrolyte interphase (SEI) films. This results in fewer inorganic products like Na2CO3 and NaF after extensive cycling, contributing to the longevity and efficiency of the batteries .
Energy Storage Technology
Sodium (S)-2-tetradecanamidopropanoate can be involved in the broader scope of energy storage technologies. Its application in SIBs supports the shift from fossil fuels to green and renewable energy sources, as it helps in developing batteries with high energy conversion efficiency and long cyclic life .
Sustainable and Efficient Energy Solutions
Lastly, the compound’s application in SIBs fosters the realization of sustainable and efficient energy storage solutions. It aids in overcoming the challenges related to the practical application of SIBs, such as energy/power densities, fast-charging capability, and cyclic stability .
properties
IUPAC Name |
sodium;(2S)-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRYTSOOWAFQV-RSAXXLAASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-tetradecanamidopropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)



![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)



